4,4,4-Trifluorobut-2-enol (cis)
Overview
Description
4,4,4-Trifluorobut-2-enol (cis) is an organic compound with the molecular formula C4H5F3O. It is a clear liquid with a density of approximately 1.235 g/cm³ and a boiling point of 118.5°C at 630 Torr . This compound is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butenol structure, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4,4-Trifluorobut-2-enol (cis) can be synthesized through various methods. One common synthetic route involves the reaction of 4,4,4-trifluorobut-2-en-1-al with a reducing agent such as sodium borohydride (NaBH4) under controlled conditions . The reaction typically proceeds at room temperature and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of 4,4,4-Trifluorobut-2-enol (cis) may involve large-scale synthesis using similar reduction reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluorobut-2-enol (cis) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4,4,4-trifluorobut-2-en-1-al using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: Reduction of 4,4,4-Trifluorobut-2-enol (cis) can yield 4,4,4-trifluorobutan-2-ol when treated with hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), room temperature.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Thionyl chloride (SOCl2), reflux conditions.
Major Products Formed
Oxidation: 4,4,4-Trifluorobut-2-en-1-al.
Reduction: 4,4,4-Trifluorobutan-2-ol.
Substitution: 4,4,4-Trifluorobut-2-en-1-yl chloride.
Scientific Research Applications
4,4,4-Trifluorobut-2-enol (cis) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,4-Trifluorobut-2-enol (cis) involves its interaction with molecular targets through its hydroxyl and fluorinated groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and influence cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluorobut-2-enol (trans): The trans isomer of 4,4,4-Trifluorobut-2-enol, which has different spatial arrangement of atoms.
4,4,4-Trifluorobutan-2-ol: A reduced form of 4,4,4-Trifluorobut-2-enol with a hydroxyl group on the second carbon.
4,4,4-Trifluorobut-2-en-1-yl chloride: A substitution product where the hydroxyl group is replaced by a chlorine atom.
Uniqueness
4,4,4-Trifluorobut-2-enol (cis) is unique due to its specific cis configuration, which can influence its reactivity and interactions compared to its trans isomer and other similar compounds. The presence of three fluorine atoms also imparts distinct chemical properties, such as increased electronegativity and stability .
Properties
IUPAC Name |
(Z)-4,4,4-trifluorobut-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h1-2,8H,3H2/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTWQLLIVDODPQ-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C\C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83706-94-9, 83706-98-3 | |
Record name | (2E)-4,4,4-trifluorobut-2-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.271.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-4,4,4-Trifluoro-2-buten-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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